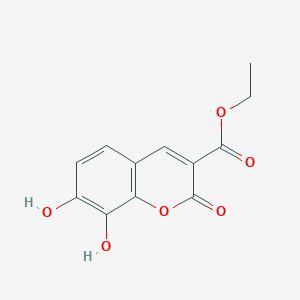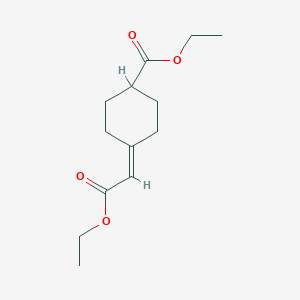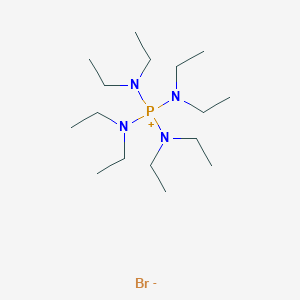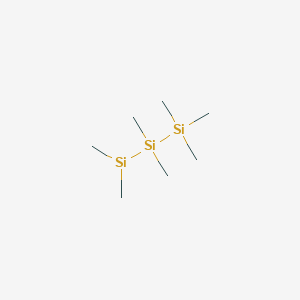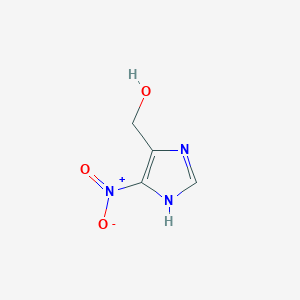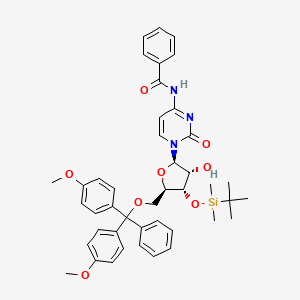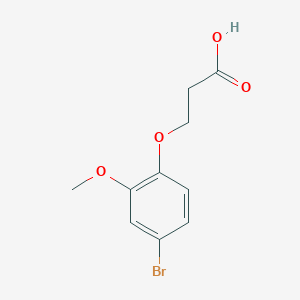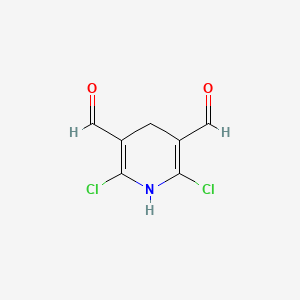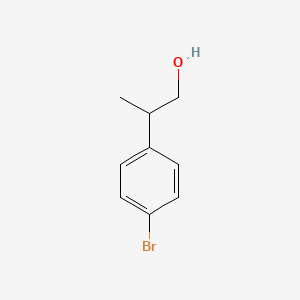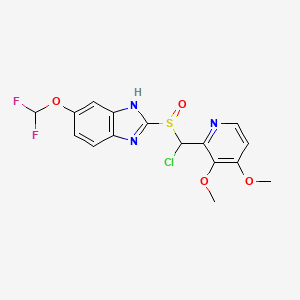
Pantoprazole impurity I
概要
説明
Pantoprazole is a proton pump inhibitor drug that inhibits gastric acid secretion . It is used in the short term treatment of erosive esophagitis associated with gastroesophageal reflux disease . Pantoprazole impurity I is one of the impurities of Pantoprazole .
Synthesis Analysis
The synthesis of Pantoprazole and its impurities has been studied extensively . For instance, one study discussed the formation and control of impurity E in the synthesis of Pantoprazole . Another study focused on the synthesis, characterization, and kinetics of sustained Pantoprazole release studies of interpenetrated poly (acrylic acid)-chitosan-bentonite hydrogels for drug delivery systems .Molecular Structure Analysis
The molecular structure of Pantoprazole and its impurities has been analyzed in several studies . For example, one study conducted a structural identification and characterization of potential impurities of Pantoprazole .Chemical Reactions Analysis
The chemical reactions involved in the formation of Pantoprazole and its impurities have been analyzed . The residue was dissolved in ACN (150mL) and cooled to 20e25 C. Aqueous solution of NaOH (0.1387mol, 5.55g dissolved in 6.0mL of water) was added dropwise followed by the addition of a seed crystal of PAN .Physical And Chemical Properties Analysis
Pantoprazole is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion . For the assay of this substance, chemical and physico-chemical methods are used .科学的研究の応用
Identification and Synthesis Challenges
Pantoprazole sodium, a proton pump inhibitor, includes several impurities (A-F) as specified by pharmacopeia standards. Research has detailed the identification and synthesis of these impurities, except for impurity E. The formation and control of this impurity, particularly in the synthesis of pantoprazole sodium sesquihydrate, are crucial due to its potential impact on drug purity and efficacy. Studies have developed optimal preparation procedures and proposed mechanisms for the formation of impurity E, highlighting the intricate process of maintaining drug purity during manufacturing (Awasthi et al., 2019).
Analytical Method Development
The development of sensitive and reliable analytical methods is vital for detecting and quantifying impurities in pharmaceuticals. Techniques such as LC-MS/MS have been validated for analyzing potentially genotoxic impurities in pantoprazole starting materials, ensuring drug safety and compliance with regulatory standards. Such methods enable the precise quantification of impurities at threshold levels, contributing to the overall quality assurance of pharmaceutical products (Chen, Wu, & Yang, 2020).
Structural Characterization
A comprehensive study on pantoprazole sodium has led to the detection, synthesis, and structural characterization of its impurities through advanced chromatographic and spectroscopic techniques. This research not only elucidates the chemical nature of these impurities but also proposes their formation mechanisms, contributing to a deeper understanding of drug stability and degradation pathways (Reddy et al., 2007).
Process Optimization
Innovations in the manufacturing process, such as the development of a single-pot process for pantoprazole production, aim to minimize the generation of sulfone impurity. By exploring various synthesis parameters, researchers have achieved a purer final product, demonstrating the importance of process optimization in pharmaceutical manufacturing (Mathad et al., 2004).
作用機序
Target of Action
Pantoprazole, including its impurities, primarily targets the (H+, K+)-ATPase enzyme , also known as the proton pump , located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production .
Mode of Action
Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by pantoprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, pantoprazole disrupts the balance of hydrogen and potassium ions, thereby reducing the production of gastric acid . This has downstream effects on digestion and absorption processes in the stomach.
Pharmacokinetics
Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It is mainly distributed to the extracellular fluid, with an apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by the liver, has a total serum clearance of 0.1 l/h/kg, and a serum elimination half-life of about 1.1 hours . Approximately 98% of pantoprazole is bound to serum proteins .
Result of Action
The molecular and cellular effects of pantoprazole’s action primarily involve the reduction of gastric acid secretion . This leads to a decrease in gastric acidity, which can promote the healing of tissue damage caused by gastric acid, such as in conditions like erosive esophagitis . It also helps control symptoms related to pathological hypersecretory conditions .
Action Environment
The action, efficacy, and stability of pantoprazole can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption . Additionally, the presence of food in the stomach can delay the absorption of pantoprazole . Furthermore, the drug’s action can be influenced by the patient’s metabolic state, which can be affected by factors such as age, liver function, and genetic polymorphisms .
Safety and Hazards
将来の方向性
Pantoprazole is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . Future research may focus on developing more efficient and novel controlled drug release systems , and improving the process of synthesis and the quality of the drugs .
生化学分析
Biochemical Properties
Pantoprazole impurity I, like Pantoprazole, may interact with various enzymes, proteins, and other biomolecules. The main metabolic pathway of Pantoprazole involves demethylation by the hepatic cytochrome enzyme CYP2C19, followed by sulfation . This compound, as a derivative, could potentially follow a similar metabolic pathway, interacting with the same enzymes and proteins.
Cellular Effects
Pantoprazole has been shown to inhibit gastric acid secretion . This effect is achieved by the drug’s interaction with the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane . This compound may have similar effects on cellular processes, given its structural similarity to Pantoprazole.
Molecular Mechanism
Pantoprazole works by irreversibly binding to and inhibiting the hydrogen-potassium ATPase pump that resides on the luminal surface of the parietal cell membrane . Given the structural similarity, this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
Pantoprazole has been shown to have a robust plasma concentration-time curve , suggesting that it remains stable over time
Dosage Effects in Animal Models
Pantoprazole has been studied in goats, where it was characterized by rapid elimination compared to other veterinary species when administered intravenously at 1 mg/kg as a single dose .
Metabolic Pathways
Pantoprazole is mainly metabolized by demethylation, by CYP2C19, followed by sulfation . This compound, being a derivative of Pantoprazole, could potentially be involved in similar metabolic pathways.
Transport and Distribution
Pantoprazole is known to be distributed throughout the body, with its distribution being independent of the route of administration (intravenous or oral) . This compound may have similar transport and distribution characteristics.
Subcellular Localization
Pantoprazole is known to act on the parietal cells of the stomach, specifically targeting the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane . This compound, due to its structural similarity to Pantoprazole, may have a similar subcellular localization.
特性
IUPAC Name |
2-[chloro-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl-6-(difluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O4S/c1-24-11-5-6-20-12(13(11)25-2)14(17)27(23)16-21-9-4-3-8(26-15(18)19)7-10(9)22-16/h3-7,14-15H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRRGVJSURLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






